molecular formula C18H15BrN4O3S B2805749 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 349145-22-8

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2805749
CAS No.: 349145-22-8
M. Wt: 447.31
InChI Key: HDSWLOXMRRHOBF-UHFFFAOYSA-N
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Description

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromine atom, a benzamide group, and a sulfamoyl group attached to a phenyl ring, which is further connected to a 4-methylpyrimidin-2-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The bromination of the benzamide can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The sulfamoyl group can be introduced through a reaction with sulfamoyl chloride, and the final step involves the attachment of the 4-methylpyrimidin-2-yl group using a suitable coupling reagent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be necessary to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The benzamide group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: : Sodium hydroxide (NaOH) in water.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzylamine

  • Substitution: : 3-hydroxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology

In biological research, this compound can be used to study the effects of sulfamoyl groups on biological systems. It can also serve as a probe to investigate the interactions between sulfamoyl-containing molecules and various biomolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to undergo various chemical reactions makes it suitable for the development of new therapeutic agents. It can be used to target specific pathways or receptors in the body.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

  • 3-bromo-4-methylpyridine

  • 3-bromo-2-methylpyridine

Uniqueness

3-bromo-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its bromine atom and sulfamoyl group provide distinct reactivity compared to similar compounds.

Properties

IUPAC Name

3-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c1-12-9-10-20-18(21-12)23-27(25,26)16-7-5-15(6-8-16)22-17(24)13-3-2-4-14(19)11-13/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSWLOXMRRHOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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